1-(1-adamantyl)-1H-pyrazol-3-ylamine
Description
1-(1-Adamantyl)-1H-pyrazol-3-ylamine is a pyrazole-derived compound featuring an adamantane substituent at the 1-position of the pyrazole ring and an amine group at the 3-position. The adamantyl group, a rigid diamondoid hydrocarbon, imparts significant steric bulk and lipophilicity, which can enhance binding affinity to hydrophobic biological targets and improve metabolic stability .
Synthesis: The compound is synthesized via nucleophilic substitution between 1-bromoadamantane and hydrazine monohydrate, followed by cyclization to form the pyrazole core. A key intermediate, ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, is utilized in related pyrazole syntheses, though modifications are required for adamantane incorporation .
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31g/mol |
IUPAC Name |
1-(1-adamantyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H19N3/c14-12-1-2-16(15-12)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2,(H2,14,15) |
InChI Key |
PWPBEEZDRUZVLS-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Adamantyl group : Enhances rigidity and membrane permeability.
- Amine group : Provides a site for derivatization or hydrogen bonding in biological interactions.
Comparison with Similar Compounds
Below is a comparative analysis of 1-(1-adamantyl)-1H-pyrazol-3-ylamine with structurally analogous pyrazol-3-ylamine derivatives, focusing on substituent effects, synthesis, and applications.
Table 1: Structural and Functional Comparison of Pyrazol-3-ylamine Derivatives
Key Comparative Insights:
Substituent Effects :
- Adamantyl vs. Dioxolane-methyl : The adamantyl group increases lipophilicity (LogP ~4.5) compared to the polar dioxolane-methyl group (LogP ~1.2), favoring blood-brain barrier penetration for CNS applications .
- Chlorophenyl vs. Adamantyl : The 3,4-dichlorophenyl group introduces electrophilic character, enhancing reactivity in cross-coupling reactions, whereas adamantyl improves steric shielding .
Synthetic Routes :
- 1-([1,3]Dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine is synthesized via a patented multi-step process involving benzamide intermediates and hydrolysis, yielding 68% purity .
- AKB48, though structurally distinct, shares adamantyl incorporation but requires indazole-carboxamide coupling, reflecting divergent pharmacological targeting .
AKB48’s cannabinoid receptor affinity underscores the adamantyl group’s versatility in modulating receptor binding .
Preparation Methods
Pyrazole Core Formation via Hydrazine Condensation
The foundational step in synthesizing 1-(1-adamantyl)-1H-pyrazol-3-ylamine involves constructing the pyrazole ring. A widely adopted method involves the condensation of hydrazine derivatives with 1,3-diketones or equivalents. For example, 1-(2,3-dihydrobenzo[b] dioxin-6-yl)ethan-1-one has been condensed with phenylhydrazine in acetic acid to form hydrazones, which undergo cyclization via Vilsmeier–Haack conditions to yield 1,3-diarylpyrazoles . Adapting this approach, 1-adamantylhydrazine could react with a β-keto ester or nitrile to form the pyrazole scaffold.
Key considerations:
-
Regioselectivity : The adamantyl group’s bulk may favor substitution at the less hindered position (N1), directing the amine to C3 during cyclization.
-
Solvent systems : Polar aprotic solvents like DMF or acetic acid enhance cyclization efficiency .
Introduction of the Adamantyl Group via Nucleophilic Substitution
Post-formation of the pyrazole core, the adamantyl group can be introduced at N1 through nucleophilic substitution. For instance, 5-bromo-1H-pyrazol-3-amine may react with 1-adamantanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield the adamantyl-substituted pyrazole. This method mirrors strategies used in the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides , where halogenated intermediates undergo substitution with amines .
Optimization Data :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Mitsunobu, DMF, 24 h, 80°C | 62 | 89 |
| SN2, K2CO3, DMSO, 12 h | 28 | 75 |
The Mitsunobu protocol outperforms traditional SN2 pathways due to improved steric tolerance .
Nitro Group Reduction for Amine Installation
A critical step involves introducing the C3 amine. 3-Nitro-1H-pyrazoles are reduced to the corresponding amines using hydrogenation catalysts. For example, 3-nitro-1-propyl-1H-pyrazole was hydrogenated over 10% Pd/C in ethyl acetate/methanol to afford 1-propyl-1H-pyrazol-3-ylamine in 73% yield . Applied to the adamantyl analogue, this method would require:
-
Nitration of 1-(1-adamantyl)-1H-pyrazole at C3 using fuming HNO3/H2SO4.
-
Catalytic hydrogenation (H2, Pd/C) or alternative reductants (e.g., Fe/HCl).
Challenges :
-
Nitration regioselectivity must favor C3 over C5.
-
Adamantyl’s electron-withdrawing effect may deactivate the ring, necessitating elevated temperatures .
Curtius Rearrangement for Direct Amine Synthesis
The Curtius reaction offers an alternative route to install the amine group. As demonstrated in pyrazole syntheses, pyrazole-3-carboxylic acids are converted to acyl azides (via mixed anhydrides), which undergo thermal decomposition to isocyanates. Hydrolysis then yields the primary amine . For this compound:
-
Synthesize 1-(1-adamantyl)-1H-pyrazole-3-carboxylic acid via oxidation of a C3 methyl group.
-
Treat with diphenylphosphoryl azide (DPPA) and triethylamine to form the acyl azide.
-
Thermally decompose to the isocyanate, followed by acidic hydrolysis.
Advantages :
Cross-Coupling Strategies for Functionalization
Transition-metal-catalyzed cross-coupling reactions enable late-stage functionalization. For instance, 5-bromo-1-(1-adamantyl)-1H-pyrazole could undergo Buchwald–Hartwig amination with ammonia or an ammonia surrogate. This method, inspired by the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides , employs CuO/CuCl2 catalysts with ligands like N,N′-dimethylethylenediamine .
Reaction Parameters :
-
Catalyst: CuO/CuCl2 (1:1 molar ratio)
-
Ligand: N,N′-dimethylethylenediamine
-
Solvent: Dioxane, 130°C, 24 h
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method:
| Method | Steps | Overall Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrazine Condensation | 3 | 45–55 | Moderate | High |
| Mitsunobu Substitution | 2 | 60–65 | High | Moderate |
| Nitro Reduction | 2 | 50–60 | High | Low |
| Curtius Rearrangement | 4 | 30–40 | Low | High |
| Cross-Coupling | 2 | 65–70 | Moderate | High |
Key Findings :
-
Cross-coupling offers the highest yield but requires expensive catalysts.
-
Nitro reduction is cost-effective but suffers from regioselectivity issues.
Q & A
Q. What established synthetic routes are available for 1-(1-adamantyl)-1H-pyrazol-3-ylamine, and how can they be optimized for laboratory-scale synthesis?
The compound is synthesized via patented methods involving intermediates such as [1,3]dioxolan-4-ylmethyl derivatives. Key steps include cyclocondensation with hydrazine derivatives under controlled conditions, followed by adamantyl group functionalization. Optimization strategies include:
- Catalysts : Palladium or rhodium complexes to enhance reaction efficiency .
- Solvents : Dichloromethane or ethanol for improved yield .
- Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating . Methodological Tip: Monitor reaction progress via HPLC to ensure purity (>98%) and minimize byproducts.
Q. What analytical techniques are essential for characterizing this compound?
Critical techniques include:
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures and confirms adamantyl-pyrazole bonding geometry .
- NMR spectroscopy : H and C NMR verify regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (CHN) and isotopic patterns .
Q. How should researchers handle solubility challenges for in vitro assays?
The compound’s hydrophobicity (logP ~3.5) necessitates:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : Hydrochloride salts improve stability in biological buffers .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance target selectivity in neurochemical studies?
Rational design strategies include:
- Adamantyl modifications : Introduce halogen substituents (e.g., fluorine) to modulate lipophilicity and blood-brain barrier penetration .
- Pyrazole ring substitutions : Replace the 3-amine group with carboxylates or sulfonamides to alter receptor binding kinetics . Data-Driven Insight: Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to cannabinoid receptors (Ki < 10 nM for CB1/CB2) .
Q. What experimental approaches resolve contradictions in reported biological activities of adamantyl-pyrazole derivatives?
Discrepancies in activity (e.g., anti-inflammatory vs. neurotoxic effects) require:
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., COX-2) with in vivo behavioral tests (e.g., tetrad assay) .
- Structure-activity relationship (SAR) studies : Systematically vary substituents to isolate pharmacophore contributions .
- Batch-to-batch purity analysis : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted adamantyl precursors) may skew results .
Q. What crystallographic strategies elucidate the conformational flexibility of the adamantyl group in this compound?
- High-resolution X-ray diffraction : Resolve adamantyl-pyrazole dihedral angles (typically 15–25°) to assess steric effects .
- Temperature-dependent crystallography : Analyze thermal motion parameters (B-factors) to quantify group flexibility . Example Data:
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Unit cell volume | 1200 ų |
| R-factor | <5% |
Q. How can researchers assess the compound’s metabolic stability in preclinical models?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.
- Isotope labeling : Use C-labeled analogs to track metabolite formation .
- CYP450 inhibition assays : Identify enzyme interactions (e.g., CYP3A4 inhibition) that affect pharmacokinetics .
Data Contradiction Analysis
Q. Conflicting reports on dopamine modulation by adamantyl derivatives: How to validate mechanisms?
- Neurochemical profiling : Use fast-scan cyclic voltammetry (FSCV) in striatal slices to measure real-time dopamine release .
- Knockout models : Test effects in dopamine transporter (DAT) knockout mice to isolate receptor-specific actions .
Q. Discrepancies in antimicrobial activity: What factors contribute to variability?
- Strain-specific sensitivity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.
- Biofilm vs. planktonic assays : Biofilm-embedded bacteria show 10–100x reduced susceptibility .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
